[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile
Overview
Description
[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:
Formation of 2-Mercapto-3,4-dihydroquinazolin-4-one: This intermediate is synthesized by reacting anthranilic acid with isothiocyanates under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
[(3-Amino-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile can be compared with other quinazolinone derivatives:
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile: Similar in structure but lacks the thioether linkage, which may affect its biological activity.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: This compound has a different core structure but shares similar biological activities such as enzyme inhibition and anticancer properties.
N-[2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: Another quinazolinone derivative with potential antimicrobial and anticancer activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and diverse biological activities make it a valuable target for further study and development.
Properties
IUPAC Name |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c11-5-6-16-10-13-8-4-2-1-3-7(8)9(15)14(10)12/h1-4H,6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKWMVHDRGCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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